2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-fluorophenyl group at position 5 of the triazole ring and an N-(4-methoxyphenyl)acetamide moiety linked via a thioether bridge. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H16FN5O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
ZZMJSGCEPMBSHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The triazole ring serves as the structural backbone of the compound. Its formation typically begins with the cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing precursors. For instance, 4-fluorophenyl-substituted thiosemicarbazide reacts with glyoxylic acid under acidic conditions (HCl, ethanol, reflux, 8–12 hours) to yield 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol as the primary intermediate .
Key Reaction Parameters :
-
Solvent : Ethanol or DMF
-
Temperature : 80–100°C
-
Catalyst : Concentrated HCl (2–3 equiv)
-
Yield : 70–85%
Characterization Data :
-
¹H NMR (DMSO-d6) : δ 8.2 ppm (s, 1H, triazole-H), 7.4–7.6 ppm (m, 4H, fluorophenyl-H), 5.1 ppm (s, 2H, NH₂) .
-
FT-IR : 3300 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch).
Thioether Formation
The thiol group at position 3 of the triazole undergoes alkylation to form the thioether bridge. This step involves reacting the triazole-thiol intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃ or Et₃N) to facilitate nucleophilic substitution .
Reaction Conditions :
-
Solvent : Anhydrous DMF or acetone
-
Temperature : 25–40°C (room temperature to mild heating)
-
Molar Ratio : 1:1.2 (triazole-thiol : chloroacetamide)
-
Yield : 65–78%
Optimization Insights :
-
Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions (e.g., hydrolysis of the chloroacetamide).
-
Solvent Polarity : Polar aprotic solvents like DMF enhance reaction kinetics but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Amidation and Functionalization
The final step introduces the 4-methoxyphenyl group via amidation. The thioether-linked intermediate reacts with 4-methoxyaniline under coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Reaction Protocol :
-
Activation : Pre-activate the carboxylic acid (if present) with EDCI/HOBt in dichloromethane (0°C, 30 minutes).
-
Coupling : Add 4-methoxyaniline (1.1 equiv) and stir at room temperature for 12–24 hours.
-
Workup : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Critical Parameters :
-
Coupling Agent : EDCI/HOBt ensures high amidation efficiency (>90% conversion).
-
Temperature Control : Excess heat (>40°C) risks decomposition of the triazole ring.
Characterization Post-Amidation :
-
¹³C NMR : δ 168 ppm (C=O), 155 ppm (triazole-C), 114–160 ppm (aromatic carbons).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Strategies
To transition from laboratory to industrial synthesis, the following adjustments are critical:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (round-bottom) | Continuous Flow Reactor |
| Purification | Column Chromatography | Crystallization |
| Catalyst Recovery | Not feasible | Membrane Filtration |
| Yield | 70–85% | 85–92% |
Process Enhancements :
-
Microwave-Assisted Synthesis : Reduces reaction time for triazole cyclization from 8 hours to 45 minutes .
-
Solvent Recycling : DMF is recovered via distillation, reducing waste and cost.
Analytical and Quality Control Measures
Purity Assessment :
-
HPLC-MS : Monitors for byproducts (e.g., unreacted chloroacetamide or dimerized triazole).
-
Elemental Analysis : Confirms stoichiometry (C: 51.2%, H: 4.3%, N: 17.6%).
Stability Studies :
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
-
Photostability : No degradation under UV light (λ = 254 nm, 48 hours).
Challenges and Mitigation Strategies
Common Issues :
-
Low Thioether Yield : Caused by moisture-induced hydrolysis of chloroacetamide.
-
Solution : Use molecular sieves or anhydrous solvents.
-
-
Triazole Ring Oxidation : Occurs during prolonged storage.
-
Solution : Store under inert gas (N₂ or Ar) at −20°C.
-
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced triazole derivatives.
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the triazole ring and the arylacetamide moiety. These modifications significantly impact solubility, binding affinity, and biological potency. Below is a detailed comparison:
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .
- Methoxy groups (e.g., 4-methoxy in the target compound) improve solubility and metabolic stability by modulating cytochrome P450 interactions .
Anti-Inflammatory Activity :
- Compounds with chloro or pyridyl substituents (e.g., AS111 in ) exhibit potent anti-inflammatory effects, likely due to enhanced target (COX-2) binding via halogen bonding .
Anticancer Potential: Trimethoxyphenyl analogs show improved cytotoxicity, possibly by interfering with microtubule assembly (similar to colchicine derivatives) .
Physicochemical Properties :
Biological Activity
The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide represents a novel derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article explores the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.31 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H12FN5OS |
| Molecular Weight | 281.31 g/mol |
| InChI Key | QQOVXALXSYQNHW-UHFFFAOYSA-N |
| SMILES | N(C(CSc1nN)=O)c1ccc(cc1)F |
Antifungal Activity
The 1,2,4-triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds with triazole moieties exhibit significant antifungal activity against various strains. For instance, derivatives have shown higher efficacy compared to traditional antifungal agents like ketoconazole and bifonazole. The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.01 to 0.27 μmol/mL against fungi such as Gibberella species .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. Studies have reported that triazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria. For example, one study showed that certain derivatives had MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research into the anticancer potential of this compound reveals promising results. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The cytotoxicity was assessed using the MTT assay, showing that certain derivatives were significantly more effective than standard treatments .
The biological activities of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes critical for fungal cell wall synthesis and bacterial DNA replication.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant properties by scavenging free radicals, which may contribute to their anticancer effects .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Antifungal Efficacy : A recent study demonstrated that a series of triazole compounds exhibited antifungal activity superior to established treatments against resistant fungal strains .
- Antibacterial Screening : Another investigation reported that triazole derivatives displayed significant antibacterial activity across multiple bacterial strains, emphasizing their potential as new antibiotics .
Q & A
Q. What are the key synthetic methodologies for preparing 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting a thiol-containing triazole intermediate with an activated acetamide derivative (e.g., using carbodiimide coupling agents like DCC or EDCI) .
- Triazole ring construction : Cyclization of thiosemicarbazide precursors under acidic or basic conditions, often requiring precise temperature control (60–80°C) and anhydrous solvents like DMF .
- Substituent introduction : The 4-fluorophenyl and 4-methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling, with yields improved by catalytic Pd(PPh₃)₄ and microwave-assisted heating .
Optimization : Monitor intermediates via TLC and characterize using ¹H/¹³C NMR and HRMS . Adjust solvent polarity (e.g., switching from DMF to THF) to reduce side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopic characterization :
- NMR : Confirm the presence of the 4-fluorophenyl group via J coupling (~8.5 Hz for ortho-F protons) and the methoxyphenyl singlet at δ ~3.8 ppm .
- Mass spectrometry : HRMS-ESI should show [M+H]⁺ matching the theoretical mass (e.g., m/z 443.12 for C₁₉H₁₈FN₅O₂S) .
- Elemental analysis : Carbon and nitrogen percentages should align with calculated values (deviation <0.4%) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Antimicrobial screening : Use the broth microdilution method (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with MIC values compared to fluconazole and ciprofloxacin .
- Cytotoxicity : MTT assay on HEK-293 (normal) and HeLa (cancer) cells to assess selectivity (IC₅₀ < 50 µM suggests therapeutic potential) .
- Enzyme inhibition : Test against COX-2 or EGFR kinases using fluorometric assays to identify mechanistic pathways .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability and target specificity?
- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with a trifluoromethyl or pyridyl moiety to improve metabolic stability and LogP (target: 2–3) .
- Prodrug strategies : Introduce ester or phosphate groups at the acetamide nitrogen to enhance solubility, with enzymatic cleavage studies in simulated intestinal fluid (pH 6.8) .
- SAR studies : Compare analogs (e.g., 2-chlorophenyl vs. 4-fluorophenyl) using molecular docking (AutoDock Vina) to identify key interactions with biological targets (e.g., hydrophobic pockets in EGFR) .
Q. How should researchers resolve contradictory data in biological activity across studies?
Case example : Discrepancies in antimicrobial activity (MIC ranging from 8 µg/mL to >128 µg/mL) may arise from:
- Strain variability : Test across clinically resistant isolates (e.g., MRSA) and standard strains .
- Assay conditions : Control pH (7.4 vs. 6.5) and serum protein content (e.g., 10% FBS), which affect compound stability .
- Synergistic effects : Combine with β-lactam antibiotics and analyze via checkerboard assay (FIC index <0.5 indicates synergy) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
- Metabolomics : Use LC-MS to profile changes in ATP, NADH, and lactate levels in treated cells, indicating glycolysis or mitochondrial disruption .
- CRISPR-Cas9 screening : Knock out putative targets (e.g., EGFR or COX-2) and assess resistance development .
Q. How can researchers address poor aqueous solubility during formulation?
- Nanoparticulate systems : Prepare PLGA nanoparticles (emulsion-solvent evaporation method) with particle size <200 nm (PDI <0.2) and drug loading >15% .
- Co-crystallization : Screen with succinic acid or nicotinamide to improve dissolution rate (pH 1.2 and 6.8 buffers) .
- Cyclodextrin complexes : Use β-cyclodextrin (1:2 molar ratio) and validate via phase-solubility studies .
Data Contradictions and Mitigation Strategies
| Issue | Potential Cause | Resolution |
|---|---|---|
| Variable IC₅₀ in cytotoxicity | Cell line heterogeneity | Use authenticated cells (ATCC/DSMZ) |
| Inconsistent NMR shifts | Solvent polarity or impurities | Re-crystallize and re-run in DMSO-d⁶ |
| Divergent MIC values | Agar vs. broth dilution methods | Standardize to CLSI broth microdilution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
